molecular formula C4H3Cl2N3 B041617 2-Amino-3,5-dichloropyrazine CAS No. 873-42-7

2-Amino-3,5-dichloropyrazine

Cat. No. B041617
CAS RN: 873-42-7
M. Wt: 163.99 g/mol
InChI Key: AMRVETKYGCRGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-amino-3,5-dichloropyrazine derivatives has been explored through various methods, including regioselective nucleophilic aromatic substitution reactions and reactions involving hydrazine. Studies have shown differences in regioselectivity during the synthesis process, influenced by the substituents present on the pyrazine ring, leading to the formation of different pyrazine derivatives under specific conditions (Scales et al., 2013).

Molecular Structure Analysis

The molecular structure of 2,5-diamino-3,6-dichloropyrazine, a closely related compound, has been detailed, revealing a centrosymmetric molecule with a nearly planar amine group and specific hydrogen-bond interactions within its crystal structure (Barclay et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving 2-amino-3,5-dichloropyrazine derivatives have been studied, demonstrating the compound's reactivity in various chemical environments. For instance, the reaction of phenylmalononitrile with hydrazine hydrate to produce 3,5-diamino-4-phenylpyrazole, a derivative of 2-amino-3,5-dichloropyrazine, showcases the compound's versatility in forming different heterocyclic structures (Zvilichovsky & David, 1983).

Physical Properties Analysis

The physical properties, including the crystal structure and hydrogen bonding patterns of 2-amino-3,5-dichloropyrazine derivatives, have been a subject of detailed study. These investigations provide insights into the compound's stability, solubility, and potential for forming supramolecular structures (Kong et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-amino-3,5-dichloropyrazine derivatives have been explored through studies on their reactivity, synthesis of novel compounds, and exploration of their potential applications in various chemical reactions. This includes the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, highlighting the compound's role in producing materials with potential applications in organic electronics and medicinal chemistry (Wu et al., 2006).

Scientific Research Applications

Pharmaceutical Research

2-Amino-3,5-dichloropyrazine is used in the synthesis of Favipiravir , an antiviral drug. Favipiravir selectively inhibits the RNA-dependent RNA polymerase of influenza virus . It also displays inhibitory activities against a number of other pathogenic RNA viral infections .

Method of Application

The synthesis of Favipiravir from 2-Amino-3,5-dichloropyrazine involves seven steps . The process includes regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . This protocol eliminates the hazardous POCl3 of previous synthetic methods and offers a better yield .

Results

The synthesis method provides a better yield (48%) which is 1.3-fold higher than a recently published procedure . From the intermediate, the subsequent nucleophilic fluorination, nitrile hydration, and hydroxyl substitution efficiently afford the target product .

Chemical Synthesis

2-Amino-3,5-dichloropyrazine is used in the halogenation of 2-aminopyrazine .

Method of Application

When using 2.2 equivalents of NCS, a mixture of 2-amino-3,5-dichloropyrazine and 2-amino-3,5,6-trichloropyrazine was obtained in low yields .

Results

When 1.1 equivalents were used at 100 °C a mixture of 2b, 3b, and 4b was obtained in 57, 13, and 17% respectively .

Transition Metal-Catalyzed Functionalization

2-Amino-3,5-dichloropyrazine is used in transition metal-catalyzed functionalization of pyrazines . This process is a well-established tool for carbon–carbon and carbon–heteroatom bond formation .

Method of Application

The process involves the use of transition metals to catalyze reactions for carbon–carbon bond formation on pyrazines . This includes classical palladium-catalyzed reactions like Sonogashira, Heck, Suzuki, and Stille reactions .

Results

Functionalized pyrazines are being applied as selective extractants for f-block metals, photovoltaic devices, and effective catalysts, as well as ligands for catalysis .

Synthesis of Heterobiaryls

2-Amino-3,5-dichloropyrazine is used in the synthesis of pyrazine-containing heterobiaryls . These compounds have applications in various fields, including pharmaceuticals and materials science .

Method of Application

The synthesis involves twofold couplings of 2-amino-5-bromopyrazine with arylene diboronic acid derivatives . This process demonstrates the general applicability of the protocol developed by McKillop not only to the synthesis of pyrazine-containing heterobiaryls, but also to extended amino-substituted tri- and tetraarylene systems .

Results

The process proceeded in 50–70% yields , showing its efficiency in the synthesis of these complex structures.

Safety And Hazards

2-Amino-3,5-dichloropyrazine is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

3,5-dichloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRVETKYGCRGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468972
Record name 2-AMINO-3,5-DICHLOROPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dichloropyrazine

CAS RN

873-42-7
Record name 2-AMINO-3,5-DICHLOROPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloropyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5-dichloropyrazine
Reactant of Route 2
2-Amino-3,5-dichloropyrazine
Reactant of Route 3
Reactant of Route 3
2-Amino-3,5-dichloropyrazine
Reactant of Route 4
Reactant of Route 4
2-Amino-3,5-dichloropyrazine
Reactant of Route 5
2-Amino-3,5-dichloropyrazine
Reactant of Route 6
Reactant of Route 6
2-Amino-3,5-dichloropyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.